molecular formula C8H16O4S B1456973 2-(Oxan-2-yl)ethyl methanesulfonate CAS No. 133243-83-1

2-(Oxan-2-yl)ethyl methanesulfonate

Cat. No.: B1456973
CAS No.: 133243-83-1
M. Wt: 208.28 g/mol
InChI Key: LEIOPBDFZAZNQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that water-soluble compounds were obtained by reactions between the corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate . These compounds were isolated as air-stable solids .


Molecular Structure Analysis

The molecular formula of this compound is C8H16O4S . Its molecular weight is 208.28 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it is known that it is used as an ethylating agent. Ethylating agents are known to react with nucleophiles such as hydroxy, amino, and sulfhydryl groups in model and biological materials .

Scientific Research Applications

Theoretical Structure and Vibrational Analysis

Research has been conducted on the electronic structure and vibrational analysis of ethyl methanesulfonate, a compound closely related to 2-(Oxan-2-yl)ethyl methanesulfonate. Using optimization methods based on density functional theory, researchers have determined the electronic structure of ethyl methanesulfonate and the methanesulfonate anion, revealing insights into its mutagenic and carcinogenic processes. These studies contribute to understanding the behavior of sulfonate esters at the molecular level (Tuttolomondo et al., 2005).

Chemical Synthesis Applications

Several studies have highlighted the applications of methanesulfonate esters in organic synthesis. For example, the selective hydrolysis of methanesulfonate esters has been studied for its potential in the pharmaceutical industry, demonstrating the ability to remove potentially genotoxic alkyl esters of methane sulfonic acid in drug synthesis processes (Chan et al., 2008). Moreover, diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands have been synthesized, revealing potential applications in materials science and coordination chemistry (Shankar et al., 2011).

Environmental Science and Safety

The environmental impact and safety of methanesulfonate esters have also been addressed. Studies have investigated the OH-radical-induced oxidation of methanesulfinic acid, leading to the formation of methanesulfonic acid, and outlined the reactions of methanesulfonyl radicals in the presence and absence of dioxygen. These findings are crucial for understanding the environmental degradation pathways of sulfonate esters and their impact on atmospheric chemistry (Flyunt et al., 2001).

Properties

IUPAC Name

2-(oxan-2-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIOPBDFZAZNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(Tetrahydro-2H-pyran-2-yl)ethanol (465 mg) was dissolved in dry DCM (10 mL) and triethylamine (996 mg) was added. The stirred solution was cooled in an ice bath under nitrogen and methanesulphonyl chloride (359 mg) was added dropwise over 5 mins. The reaction was allowed to warm to room temperature as the ice bath melted and was left for 16 h. The mixture was then shaken with saturated sodium bicarbonate solution and the aqueous layer was extracted with DCM (×2). The combined organic extracts were washed with brine, dried using a hydrophobic frit and evaporated to give the title compound as a brown oil (718 mg).
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
996 mg
Type
reactant
Reaction Step Two
Quantity
359 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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